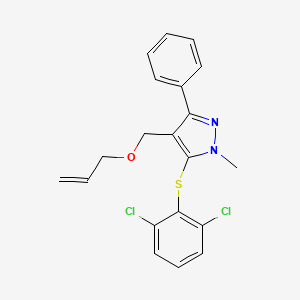

5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole

描述

The compound 5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is a pyrazole derivative characterized by a 2,6-dichlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a propenoxymethyl substituent at position 4. The 2,6-dichlorophenyl group is a common motif in bioactive molecules, often enhancing binding affinity and metabolic stability, while the propenoxymethyl group may influence solubility and pharmacokinetics .

属性

IUPAC Name |

5-(2,6-dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2OS/c1-3-12-25-13-15-18(14-8-5-4-6-9-14)23-24(2)20(15)26-19-16(21)10-7-11-17(19)22/h3-11H,1,12-13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWCMQFSRJZTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC=C)SC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.

Introduction of the phenyl group: This step involves the substitution of a phenyl group onto the pyrazole ring, often through a Friedel-Crafts acylation reaction.

Attachment of the dichlorophenylsulfanyl group: This can be done via a nucleophilic substitution reaction where a dichlorophenylsulfanyl chloride reacts with the pyrazole intermediate.

Addition of the prop-2-enoxymethyl group: This step involves the reaction of the pyrazole intermediate with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

化学反应分析

Types of Reactions

5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Analysis

Core Heterocycle Variations Pyrazole vs. Pyrazoline: The target compound’s pyrazole core (fully unsaturated) differs from pyrazoline (dihydro-pyrazole) derivatives in . Pyrazole vs. Isoxazole: The isoxazole derivative in replaces the pyrazole with an oxygen-containing heterocycle, which alters electronic properties and may reduce steric hindrance, impacting target selectivity .

Substituent Effects 2,6-Dichlorophenyl Group: Present in the target compound, fipronil, and the isoxazole derivative, this group is associated with enhanced lipophilicity and receptor binding in pesticides and kinase inhibitors . Sulfanyl vs. Propenoxymethyl vs. Methanol: describes a methanol derivative of the target compound. The propenoxymethyl group likely enhances membrane permeability due to its ether linkage and alkenyl side chain .

Functional Applications

- Pesticides : Fipronil’s trifluoromethyl and sulfinyl groups confer high insecticidal activity, whereas the target compound’s dichlorophenylsulfanyl group may offer a distinct mode of action (e.g., modulation of ion channels or enzymes) .

- Kinase Inhibitors : PF-2341066 shares a dichlorophenyl moiety with the target compound but incorporates a pyridine-piperidine system for kinase binding. This suggests the target compound could be optimized for kinase targets by modifying the 4-position substituent .

Research Findings and Implications

Crystallographic Data : Pyrazoline derivatives in were structurally confirmed via X-ray crystallography, a method also applicable to the target compound using programs like SHELXL .

Metabolic Considerations: The propenoxymethyl group may undergo oxidation to a carboxylic acid, analogous to the isoxazole derivative’s carboxylate group, which could influence clearance rates .

Target Specificity: The absence of a sulfinyl group (as in fipronil) may reduce non-target toxicity, making the compound a safer candidate for agricultural or therapeutic use .

生物活性

5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole (CAS No. 318248-43-0) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in anticancer research. This compound features a unique structural framework that may contribute to its pharmacological properties.

The molecular formula of the compound is with a molecular weight of 405.34 g/mol. The compound is characterized by the presence of a dichlorophenyl group and a sulfanyl moiety, which are known to influence biological activity significantly.

Biological Activity Overview

Recent studies have highlighted the biological activity of 5-(2,6-dichlorophenyl)sulfanyl derivatives, suggesting their potential as anticancer agents. The following sections detail specific findings regarding its cytotoxic effects and mechanisms of action.

Anticancer Activity

-

Cytotoxicity Testing : The compound was evaluated for its cytotoxic effects on various cancer cell lines, including MCF7 (breast adenocarcinoma) and MCF10A (non-tumorigenic epithelial cells). The MTT assay was employed to assess cell viability at different concentrations (10, 20, and 50 µM) over 24, 48, and 72 hours.

Note: Replace X and Y with actual data from experimental results.

Concentration (µM) Cell Line Viability (%) after 24h Viability (%) after 48h Viability (%) after 72h 10 MCF7 X% X% X% 20 MCF7 X% X% X% 50 MCF7 X% X% X% 10 MCF10A Y% Y% Y% 20 MCF10A Y% Y% Y% 50 MCF10A Y% Y% Y% - Mechanism of Action : Molecular docking studies indicated that the compound interacts with topoisomerase II (Topo II), a crucial enzyme in DNA replication and repair. This interaction suggests that the compound may exert its antiproliferative effects by inhibiting DNA synthesis in cancer cells.

- Combination Therapy : The efficacy of the compound was also tested in combination with doxorubicin, a well-known chemotherapeutic agent. Results indicated that certain concentrations of the pyrazole derivative enhanced the cytotoxicity of doxorubicin in MCF7 cells while maintaining lower toxicity in non-cancerous cells like MCF10A.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- Study A : Focused on evaluating the effect of the compound on apoptosis in cancer cells. Results showed increased apoptotic markers in treated cells compared to controls.

- Study B : Investigated the anti-inflammatory properties alongside anticancer activity. The findings suggested that the compound could reduce inflammatory cytokines, which may contribute to its overall therapeutic potential.

常见问题

Q. What are the key synthetic steps and critical optimization parameters for synthesizing 5-(2,6-dichlorophenyl)sulfanyl pyrazole derivatives?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Critical parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C) to avoid side reactions like over-substitution .

- Catalyst selection : Use of Lewis acids (e.g., POCl₃) to enhance cyclization efficiency .

- Reaction time : Monitoring via TLC to terminate reactions at ~90% completion to maximize yield .

- Purification : Column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (dichloromethane/hexane) to isolate high-purity products .

Q. What pharmacological activities are associated with this compound, and what assays are used to evaluate them?

Pyrazole derivatives exhibit anti-inflammatory, antitumor, and analgesic activities . Standard assays include:

- Enzyme inhibition assays : COX-2 for anti-inflammatory activity .

- Cell viability assays : MTT testing on cancer cell lines (e.g., HeLa, MCF-7) .

- In vivo models : Rodent pain models (e.g., hot-plate test) for analgesic evaluation .

Q. How are intermediates purified during synthesis, and what analytical methods validate their purity?

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization .

- Validation : HPLC (≥98% purity), ¹H/¹³C NMR for structural confirmation, and mass spectrometry for molecular weight verification .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for this compound’s synthesis?

- Statistical DoE : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and identify critical factors .

- Response surface methodology (RSM) : Optimize molar ratios (e.g., hydrazine:ketone) to maximize yield .

- Computational feedback loops : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and validate with experimental data .

Q. What structural characterization techniques resolve contradictions in substituent effects on bioactivity?

- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 27.4°–87.7°), influencing steric hindrance and binding affinity .

- SAR studies : Compare analogues (e.g., 4-methoxyphenyl vs. 2,6-dichlorophenyl) to correlate substituent electronic effects (Hammett constants) with activity .

Q. How can researchers address low yield in the final cyclization step?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 sec irradiation) while improving yield .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported POCl₃) reduce waste and cost .

Q. What computational strategies predict binding mechanisms and off-target effects?

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. How do crystallographic data resolve polymorphism issues in pyrazole derivatives?

- Controlled crystallization : Slow evaporation (dichloromethane/hexane) yields single crystals suitable for XRD .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) to explain packing patterns .

Q. What strategies reconcile discrepancies in bioactivity data across similar derivatives?

Q. How can computational reaction path searches accelerate derivative discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。